Methyl 1-(methylamino)cyclopropane-1-carboxylate
Overview
Description
Citronellyl acetate, also known as 3,7-dimethyl-6-octen-1-yl acetate, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant, fruity aroma reminiscent of roses and citrus. This compound is commonly found in essential oils such as citronella and geranium oils and is widely used in the fragrance and flavor industries .
Scientific Research Applications
Citronellyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its antinociceptive effects, which involve the modulation of pain pathways.
Industry: Widely used in the fragrance and flavor industries to impart a pleasant aroma to products such as perfumes, soaps, and food items .
Mechanism of Action
Target of Action
Methyl 1-(methylamino)cyclopropane-1-carboxylate, a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), primarily targets the enzyme ACC oxidase (ACO) in plants . ACO is a key enzyme in the ethylene biosynthesis pathway .
Mode of Action
This compound acts as an agonist of ethylene response in plants . Instead, it enhances ethylene-related responses similar to ACC .
Biochemical Pathways
The interaction of this compound with ACO affects the ethylene biosynthesis pathway . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants . The upregulated expression of ethylene biosynthesis genes has been observed under this compound treatment .
Result of Action
This compound triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with this compound than from the mock control .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Biochemical Analysis
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 1-(methylamino)cyclopropane-1-carboxylate is not well-defined. It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester .
Industrial Production Methods: In industrial settings, citronellyl acetate is often produced using enzymatic methods. One such method involves the use of immobilized lipase from Pseudomonas fluorescens to catalyze the transesterification of citronellol with vinyl acetate. This process is carried out under optimized conditions, including a reaction temperature of 50°C and a shaking speed of 200 rpm, resulting in high yields of citronellyl acetate .
Chemical Reactions Analysis
Types of Reactions: Citronellyl acetate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions, where the ester bond is cleaved to yield citronellol and acetic acid.
Common Reagents and Conditions:
Esterification: Citronellol and acetic acid with sulfuric acid as a catalyst.
Transesterification: Citronellol and vinyl acetate with immobilized lipase as a catalyst.
Hydrolysis: Citronellyl acetate with water and an acid or base catalyst.
Major Products:
Esterification: Citronellyl acetate.
Transesterification: Citronellyl acetate.
Hydrolysis: Citronellol and acetic acid
Comparison with Similar Compounds
Geranyl acetate: Known for its floral and fruity aroma, commonly found in rose and citronella oils.
Linalyl acetate: Possesses a sweet, floral scent and is a major component of lavender oil.
Citronellol: The alcohol precursor to citronellyl acetate, with a similar but less complex aroma
Citronellyl acetate stands out due to its specific combination of fruity and floral notes, making it highly valued in the fragrance industry.
Properties
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHWWSDSATZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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